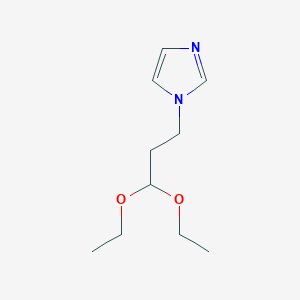

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

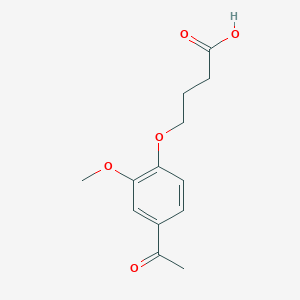

4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone, also known as 2-chloro-N-(4-aminomethyl-1-piperidinyl)methanone, is an organic compound with a wide range of applications in the field of science and research. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is used in the synthesis of various organic compounds and is also used as an intermediate in the production of pharmaceuticals. In addition, it is a versatile starting material for the synthesis of various biologically active compounds.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of protein kinases, proteases, and phosphatases. It is also used in the synthesis of various organic compounds, such as polymers, polyesters, and polyamides. In addition, it is used as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The inhibition of Chk1 can affect several biochemical pathways. Most notably, it can disrupt the cell cycle, preventing cells from properly repairing DNA damage and leading to cell death .

Pharmacokinetics

Like many small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone’s action would likely include the induction of cell cycle arrest and apoptosis, particularly in cells with DNA damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. Specific details about how these factors affect this compound are currently unknown .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds and is also used as an intermediate in the production of pharmaceuticals. In addition, it is a versatile starting material for the synthesis of various biologically active compounds.

However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can decompose upon prolonged exposure to air. In addition, it is not very soluble in water and organic solvents, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. One area of research is the development of new methods for the synthesis of this compound. Another potential research area is to explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the production of pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as a starting material for the synthesis of various organic compounds.

Synthesemethoden

The synthesis of 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be achieved through several methods. One method involves the reaction of 2-chloropyridine with 4-aminopiperidine in the presence of a strong base such as sodium hydroxide. The reaction produces the desired compound in good yield. Another method involves the reaction of 2-chloropyridine and 4-aminopiperidine in the presence of an acid such as sulfuric acid. The reaction of these two compounds produces the desired compound in good yield.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves the reaction of 2-chloropyridine-3-carboxaldehyde with piperidine followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-chloropyridine-3-carboxaldehyde", "piperidine", "formaldehyde", "ammonium chloride" ], "Reaction": [ "Step 1: React 2-chloropyridine-3-carboxaldehyde with piperidine in the presence of a base such as potassium carbonate to form (2-chloropyridin-3-yl)piperidine-1-carbaldehyde.", "Step 2: Reductive amination of (2-chloropyridin-3-yl)piperidine-1-carbaldehyde with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to form (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone." ] } | |

CAS-Nummer |

187543-73-3 |

Produktname |

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone |

Molekularformel |

C12H16ClN3O |

Molekulargewicht |

253.73 g/mol |

IUPAC-Name |

[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |

InChI |

InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2 |

InChI-Schlüssel |

ITBIZTOIIVSTEU-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |

Kanonische SMILES |

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B3433180.png)

![6-hydroxy-5H-benzo[c][1,2]benzazaborinine](/img/structure/B3433197.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)

![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis](/img/structure/B3433245.png)

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)

![N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B3433267.png)